

An In-depth Technical Guide to 2,3-Dimethylbutan-1-amine

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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-amine

Cat. No.: B1341997

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CAS Registry Number: 66553-05-7

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2,3-Dimethylbutan-1-amine**, a branched-chain primary aliphatic amine. Due to the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry and analytical spectroscopy to present predicted properties, plausible synthetic routes, and expected analytical characteristics. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2,3-Dimethylbutan-1-amine** is presented in Table 1. These values are primarily computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **2,3-Dimethylbutan-1-amine**

Property	Value	Source
CAS Registry Number	66553-05-7	Internal Database
Molecular Formula	C ₆ H ₁₅ N	-
Molecular Weight	101.19 g/mol	-
IUPAC Name	2,3-dimethylbutan-1-amine	-
Boiling Point (Predicted)	120-125 °C	-
Density (Predicted)	0.75-0.80 g/cm ³	-
LogP (Predicted)	1.5-2.0	-
pKa (Predicted)	10.5-11.0	-

Proposed Synthetic Protocols

While specific literature on the synthesis of **2,3-Dimethylbutan-1-amine** is scarce, two primary, high-yield methods for the preparation of primary amines are proposed: the reduction of a nitrile and the reductive amination of an aldehyde.

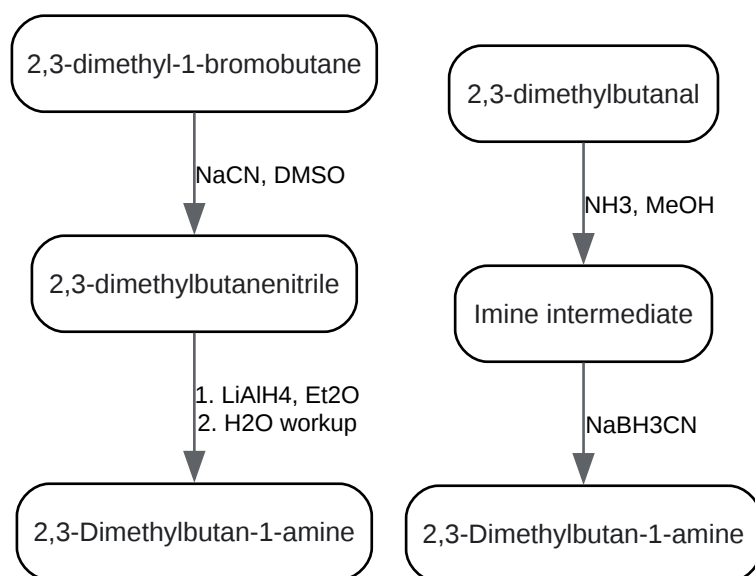
Synthesis via Nitrile Reduction

This approach involves the synthesis of 2,3-dimethylbutanenitrile as a key intermediate, followed by its reduction to the target primary amine. This method is advantageous for its relatively clean conversion and the commercial availability of starting materials.

Experimental Protocol:

- Synthesis of 2,3-dimethylbutanenitrile:
 - Combine 2,3-dimethyl-1-bromobutane (1 eq.) with sodium cyanide (1.2 eq.) in a suitable polar aprotic solvent such as DMSO.
 - Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC-MS.
 - Upon completion, cool the reaction to room temperature and quench with water.

- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
- Purify the 2,3-dimethylbutanenitrile by vacuum distillation.
- Reduction to **2,3-Dimethylbutan-1-amine**:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH_4) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Add a solution of 2,3-dimethylbutanenitrile (1 eq.) in the same anhydrous solvent dropwise to the LiAlH_4 suspension, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH_4 in grams.
 - Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
 - Combine the filtrate and washings, and remove the solvent under reduced pressure.
 - Purify the resulting **2,3-Dimethylbutan-1-amine** by distillation.



Synthesis and Purification

Synthesis via
Nitrile Reduction or
Reductive Amination

Purification by
Distillation

Structural Elucidation

^1H and ^{13}C NMR

FTIR Spectroscopy

Mass Spectrometry

Purity Assessment

Gas Chromatography (GC)

Elemental Analysis

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